molecular formula C49H82O18 B12428261 11alpha-Methoxysaikosaponin f

11alpha-Methoxysaikosaponin f

Cat. No.: B12428261
M. Wt: 959.2 g/mol
InChI Key: QUBQEHLOFWDOPC-OZRHACRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11alpha-Methoxysaikosaponin F involves several steps, starting from the extraction of saikosaponins from Bupleurum species. The process typically includes:

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the process generally involves large-scale extraction and purification techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acid-catalyzed hydrolysis due to its glycosidic linkages. Key findings include:

Reaction ConditionsProductsStability Impact
0.5 M HCl at 80°C for 2 hoursAglycone (saikogenin F derivative) + OligosaccharidesReduces bioavailability due to structural decomposition
Enzymatic hydrolysis (β-glucosidase)Sequential sugar unit removalAlters membrane permeability

Hydrolysis kinetics depend on the glycosidic bond position, with terminal glucose units cleaving faster than inner fucose residues .

Oxidation Reactions

Oxidation primarily targets hydroxyl groups on the triterpenoid backbone:

Oxidizing AgentSite of ActionProduct Identified
KMnO₄ in acidic mediaC-16 hydroxyl groupKetone derivative (C=O at C-16)
Ozone (O₃) Δ¹²,¹³ double bondEpoxide formation (12,13-epoxide)

Oxidation at C-16 correlates with reduced anti-inflammatory activity but enhanced cytotoxicity in cancer cell lines .

Reduction Reactions

Selective reduction of double bonds modifies bioactivity:

Reducing AgentTarget SiteOutcome
H₂/Pd-CΔ¹²,¹³ double bondDihydro derivative (saturated bond)
NaBH₄ Ketone groups (post-oxidation)Secondary alcohol formation

Reduction of the Δ¹²,¹³ bond diminishes interactions with cholesterol-rich cell membranes, altering pharmacokinetics .

pH-Dependent Stability

Stability assays reveal degradation patterns critical for pharmaceutical formulation:

pH RangeHalf-Life (25°C)Major Degradation Pathway
1–34.2 hoursGlycosidic bond hydrolysis
7–848 hoursMethoxy group demethylation
10–121.5 hoursOxidation of hydroxyl groups

Neutral conditions (pH 7.4) preserve >90% integrity for 24 hours, making it suitable for oral delivery.

Analytical Characterization of Reaction Products

Advanced techniques validate reaction outcomes:

MethodApplication ExampleKey Data
HPLC-UV/ELSDQuantify aglycone post-hydrolysisRetention time: 12.3 min (C18 column)
LC-MS/MS (ESI–)Identify oxidation products (m/z 423, 439)Fragmentation pattern: [M−H]⁻ → m/z 617 → 541
¹H/¹³C NMRConfirm epoxide formation (δ 3.1–3.3 ppm)J-coupling constants: 4–6 Hz

Mechanism of Action

The mechanism of action of 11alpha-Methoxysaikosaponin F involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

11alpha-Methoxysaikosaponin F is unique among saikosaponins due to its specific methoxy group at the 11alpha position. Similar compounds include:

  • Saikosaponin A
  • Saikosaponin D
  • Saikosaponin G

These compounds share structural similarities but differ in their specific functional groups and biological activities .

Biological Activity

11alpha-Methoxysaikosaponin f is a triterpenoid saponin derived from the plant Bupleurum chinense, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic effects, particularly in cancer treatment and inflammation modulation. This article reviews the current understanding of its biological activity, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known as saikosaponins, which are characterized by their unique triterpenoid structure. The specific structural features of this compound contribute to its biological activities, including cytotoxicity against cancer cells and anti-inflammatory properties.

1. Anticancer Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study highlighted its potential in targeting breast cancer through modulation of key signaling pathways:

  • Mechanism of Action : The compound interacts with apoptosis regulators such as Bcl-2 and targets pathways like PI3K-Akt and EGFR, which are critical in cancer progression .
  • Case Study : In vitro studies demonstrated that treatment with this compound led to decreased proliferation and increased apoptosis in MCF-7 breast cancer cells, suggesting its role as a potential chemotherapeutic agent .
Cancer Type Cell Line Dose/Conc. Exposure (Hours) Effects on Signaling Pathways
Breast CancerMCF-710–50 μM24 hInduction of apoptosis via Bcl-2 downregulation

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through various biochemical pathways:

  • Inflammatory Response Modulation : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
  • Mechanism : The compound appears to exert its effects by blocking NF-κB activation, a key transcription factor involved in inflammatory responses.

3. Antiviral Activity

Recent investigations have also explored the antiviral properties of saikosaponins, including this compound:

  • Case Study : Preliminary studies suggest that saikosaponins can inhibit the replication of certain viruses, including coronaviruses, by interfering with viral entry mechanisms .
  • Mechanism : The antiviral activity may be attributed to the ability of these compounds to modulate immune responses and inhibit viral protein synthesis.

Research Findings

A systematic review of the literature reveals several key findings regarding the biological activity of this compound:

  • Cytotoxicity : Demonstrated significant cytotoxic effects against multiple cancer cell lines.
  • Inflammation Reduction : Effectively reduced levels of inflammatory markers in vitro.
  • Antiviral Potential : Showed promise in inhibiting viral replication in preliminary studies.

Properties

Molecular Formula

C49H82O18

Molecular Weight

959.2 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-14-methoxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C49H82O18/c1-22-31(53)33(55)37(59)42(63-22)67-39-27(20-62-41-36(58)34(56)32(54)26(19-50)64-41)65-43(38(60)35(39)57)66-30-11-12-46(6)28(45(30,4)5)10-13-47(7)40(46)25(61-9)16-23-24-17-44(2,3)14-15-49(24,21-51)29(52)18-48(23,47)8/h16,22,24-43,50-60H,10-15,17-21H2,1-9H3/t22-,24-,25+,26+,27+,28-,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,46-,47+,48+,49+/m0/s1

InChI Key

QUBQEHLOFWDOPC-OZRHACRWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4[C@@H](C=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)OC)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)OC)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.